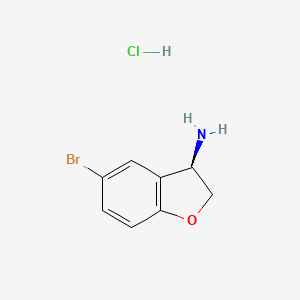

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCIFENUZLYBRF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-64-7 | |

| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chiral amine that belongs to the class of benzofuran derivatives. Chiral amines are crucial structural motifs in a vast array of natural products, pharmaceuticals, and other biologically active compounds[1]. The benzofuran scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[2][3]. The specific stereochemistry and the presence of a bromine atom in this compound can significantly influence its physicochemical properties and biological interactions[2]. This guide provides an in-depth overview of the core physical properties of this compound, offering both established data and standardized protocols for its comprehensive characterization.

Chemical and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound.

Core Identifiers

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₈H₉BrClNO | [4] |

| Molecular Weight | 250.52 g/mol | [4] |

| CAS Number | 1379320-33-3 (for the (R)-enantiomer) | N/A |

| Appearance | Solid |

Structural Information

The molecular structure of this compound consists of a dihydrobenzofuran core brominated at the 5-position of the benzene ring. The chiral center is located at the 3-position of the furan ring, bearing an amine group which is protonated to form the hydrochloride salt.

Caption: 2D structure of this compound.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The following section outlines standard analytical techniques and protocols.

Workflow for Analytical Characterization

Caption: A typical analytical workflow for the characterization of a chiral amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the aromatic protons, the diastereotopic protons of the CH₂ group, the methine proton at the chiral center, and the amine protons.

-

Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the coupling patterns (multiplicity) to deduce the connectivity between adjacent protons.

Expected ¹H NMR Signals: The aromatic region will show signals corresponding to the three protons on the benzene ring. The dihydrofuran ring will exhibit signals for the CH₂ and CH protons. The chemical shifts will be influenced by the bromine atom and the amine group.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Identify the number of unique carbon signals, which should correspond to the number of carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-MS instrument, which is well-suited for analyzing polar and ionic compounds like amine hydrochlorides.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free amine. The isotopic pattern of this peak, due to the presence of bromine, will be characteristic (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the compound.

Protocol for Enantiomeric Purity Determination:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of chiral amines.

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Analysis: Inject a solution of the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the melting point, thermal stability, and decomposition of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study phase transitions.

DSC Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.

Caption: An illustrative DSC thermogram showing a melting endotherm.

Solubility

The solubility of a drug candidate is a critical physical property that influences its absorption and bioavailability.

Protocol for Solubility Determination

-

Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 2, 7.4) and organic solvents used in pharmaceutical processing (e.g., ethanol, methanol, dichloromethane).

-

Equilibrium Solubility Method:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Filter or centrifuge the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Expected Solubility Profile: As a hydrochloride salt, this compound is expected to have higher solubility in polar solvents and aqueous media compared to its free base form. The solubility in aqueous solutions may be pH-dependent.

Conclusion

The physical properties of this compound outlined in this guide provide a foundational understanding for its use in research and drug development. The provided protocols offer a standardized approach to its characterization, ensuring data quality and reproducibility. A thorough understanding of these properties is paramount for the rational design of experiments, formulation development, and the interpretation of biological data.

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

-

Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2023). Journal of the American Chemical Society, 145(24), 13035–13045. [Link]

-

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 121(22), 14067–14169. [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2011). Microgram Journal, 8(2), 62-74. [Link]

-

Structural and Physical Properties of Amines. (2021). Chemistry LibreTexts. [Link]

-

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

-

Reactivity of Benzofuran Derivatives. (2013). Mini-Reviews in Organic Chemistry, 10(4), 334-356. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2845. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10595. [Link]

-

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Molecules, 29(5), 1146. [Link]

-

5-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2013). SWGDRUG.org. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride - Lead Sciences [lead-sciences.com]

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride chemical structure

An In-Depth Technical Guide to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid bicyclic scaffold, combining a brominated aromatic ring with a stereodefined amine, makes it a valuable intermediate for constructing complex molecular architectures. The 2,3-dihydrobenzofuran motif is a privileged structure found in a wide array of natural products and pharmacologically active compounds, known to exhibit diverse biological activities.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals, covering its physicochemical properties, synthetic strategies, analytical considerations, and applications, grounded in established chemical principles and authoritative literature.

Physicochemical Properties and Structural Elucidation

The precise three-dimensional arrangement of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is central to its utility in stereospecific synthesis. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it more amenable to handling and downstream reactions.[2]

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1414960-64-7 | [3][4] |

| Molecular Formula | C₈H₉BrClNO | [3][5][6] |

| Molecular Weight | 250.52 g/mol | [3][5][6] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [3][6][7] |

| Storage | Store at room temperature in a dry, sealed place under an inert atmosphere. | [3][5] |

| InChI Key | UKCIFENUZLYBRF-UHFFFAOYSA-N |

Molecular Structure

The core structure consists of a benzene ring fused to a dihydrofuran ring. Key features include:

-

Chiral Center: The carbon at the 3-position (C3) is a stereocenter, with the amine group in the (R)-configuration. This specific chirality is critical for enantioselective interactions with biological targets.

-

Bromo Substituent: The bromine atom at the 5-position (C5) serves as a versatile synthetic handle. It can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

-

Primary Amine: The amine group at C3 is a key functional group for amide bond formation, reductive amination, and other nucleophilic reactions, allowing for the facile attachment of various side chains and pharmacophores.

Caption: Structure of this compound.

Analytical Characterization

While specific spectral data for this exact compound is often proprietary to suppliers, characterization would rely on standard analytical techniques.[3] Researchers procuring this material should request a Certificate of Analysis with accompanying spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of aromatic protons (typically in the δ 7.0-7.5 ppm range), diastereotopic methylene protons of the dihydrofuran ring (C2), and the methine proton at the chiral center (C3). The integration of these signals would verify the proton count.

-

¹³C NMR: Would show distinct signals for the eight carbon atoms, including the brominated aromatic carbon and the carbons of the dihydrofuran ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the cationic free base [M+H]⁺ at approximately m/z 214.0 and 216.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include N-H stretches from the primary amine/ammonium group (around 3000-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O ether stretches.

Synthesis and Stereochemical Control

The synthesis of chiral 2,3-dihydrobenzofurans is a well-explored area of organic chemistry.[8][9] The preparation of the target molecule requires a strategy that not only forms the heterocyclic ring system but also establishes the absolute stereochemistry at the C3 position.

Retrosynthetic Analysis & Proposed Pathway

A plausible synthetic route can be devised starting from commercially available 5-bromosalicylaldehyde. The key challenges are the introduction of the C2-C3 unit and the stereoselective installation of the amine. One effective strategy involves an intramolecular cyclization.[1][10]

Caption: Proposed synthetic workflow for the target molecule.

Exemplary Experimental Protocol (Conceptual)

This protocol is a representative, conceptual workflow based on established chemical transformations.[1][10] Causality behind choices is italicized.

Step 1: Synthesis of 5-bromo-3-aminomethyl-benzofuran (Racemic Intermediate)

-

Starting Material: 5-Bromosalicylonitrile. This is readily prepared from 5-bromosalicylaldehyde.[1]

-

Alkylation: React 5-bromosalicylonitrile with ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone). This step forms the phenoxyacetate intermediate, which contains all the necessary atoms for the furan ring.[1]

-

Cyclization: Treat the resulting ethyl 4-bromo-2-cyanophenoxyacetate with a base (e.g., K₂CO₃ in DMF or sodium ethoxide in ethanol). The base promotes an intramolecular Thorpe-Ziegler condensation, leading to the formation of the 3-amino-benzofuran-2-carboxylate ring system.[1]

-

Hydrolysis & Decarboxylation: Saponify the ester with aqueous NaOH, followed by acidification. Gentle heating will induce decarboxylation to yield the racemic 5-bromo-2,3-dihydro-benzofuran-3-amine.

Step 2: Chiral Resolution

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (L)-tartaric acid. The chiral acid will react with the racemic amine to form a pair of diastereomeric salts, which have different physical properties.

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomer will preferentially crystallize out due to its lower solubility. This is a classical and robust method for separating enantiomers on a preparative scale.

-

Isolation: Filter the crystals and wash with a cold solvent. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaHCO₃) and extract the desired (R)-enantiomer into an organic solvent (e.g., ethyl acetate).

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified (R)-amine in a dry solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter, wash with cold solvent, and dry under vacuum to yield the final product.

Self-Validation: The enantiomeric excess (e.e.) of the final product must be confirmed using a chiral HPLC method or by NMR using a chiral shift reagent.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile chiral building block. Its predefined stereocenter and functional handles allow for systematic exploration of chemical space in drug discovery programs.

Scaffold for Library Synthesis

The molecule serves as an excellent starting point for creating libraries of related compounds for high-throughput screening. The amine and bromo functionalities can be independently modified.

Caption: Use as a core scaffold for chemical library generation.

Precursor for Biologically Active Molecules

The benzofuran nucleus is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Furthermore, structurally related aminopropyl-dihydrobenzofurans have been investigated for their effects on dopamine release in the brain, indicating the potential for this scaffold in neuroscience research and the development of CNS-active agents.[11] By modifying the amine and aromatic portions of the molecule, medicinal chemists can fine-tune its properties to target specific enzymes, receptors, or ion channels.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The hydrochloride salt is classified as a warning-level hazard.

Table 2: GHS Hazard Information (for Racemic Mixture)

| Pictogram | Code | Hazard Statement | Precautionary Codes |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | P261, P264, P270, P280, P302+P352, P304+P340 |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Source: |

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Avoid breathing dust.[12]

Storage:

-

Keep the container tightly closed and store in a cool, dry place.[3]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Conclusion

This compound is a high-value chiral intermediate for synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with two orthogonal synthetic handles—the primary amine and the aryl bromide—provides a robust platform for the development of novel and complex molecules. A thorough understanding of its properties, synthetic access, and safe handling is essential for leveraging its full potential in the design and discovery of next-generation therapeutics.

References

- Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. (n.d.). National Institutes of Health.

- Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. (2025, December). ResearchGate.

- Khardina, P. A., et al. (2024, April 1). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate.

- 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran. (n.d.). SpectraBase.

- Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal.

- 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Sigma-Aldrich.

- 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran - MS (GC) Spectrum. (n.d.). SpectraBase.

- Safety Data Sheet. (n.d.). Fisher Scientific.

- Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. (2025, August 6). ResearchGate.

- 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. (n.d.). Smolecule.

- This compound. (n.d.). Synblock.

- 5-BROMO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE. (n.d.). ChemicalBook.

- 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Lead Sciences.

- 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (n.d.). National Institutes of Health.

- 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. (n.d.). National Institutes of Health.

- 5-Bromo-2,3-dihydro-benzofuran-3-ylamine. (n.d.). Active Biopharma.

- Specifications of 5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. (n.d.). Capot Chemical.

- This compound. (2022, August 26). ChemicalBook.

- 5-BROMO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE Product Description. (n.d.). ChemicalBook.

- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008, October). TSI Journals.

- 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (n.d.). National Institutes of Health.

- (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride. (n.d.). Lead Sciences.

- This compound. (n.d.). FUJIFILM Wako Chemicals.

- The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Microgram Journal.

- NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.

- 5-(2-Aminopropyl)benzofuran and phenazepam demonstrate the possibility of dependence by increasing dopamine levels in the brain. (n.d.). ResearchGate.

- 2-Amino-3-bromo-5-fluorobenzaldehyde Safety Data Sheet. (n.d.). AK Scientific, Inc..

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Buy 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride [smolecule.com]

- 3. CAS 1414960-64-7 | this compound - Synblock [synblock.com]

- 4. This compound | 1414960-64-7 [chemicalbook.com]

- 5. 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 6. capotchem.com [capotchem.com]

- 7. (S)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride - Lead Sciences [lead-sciences.com]

- 8. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS number 1414960-64-7

An In-depth Technical Guide to (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (CAS Number 1414960-64-7)

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a chiral molecule of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and potential biological significance based on current scientific understanding of related compounds.

Introduction: The Significance of the Chiral 3-Aminodihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a chiral amine at the 3-position creates a versatile building block for accessing novel chemical space. The specific stereochemistry, in this case, the (R)-enantiomer, is often crucial for selective interaction with biological targets.[3] Halogenation, such as the bromine at the 5-position, can further modulate the compound's physicochemical properties and binding affinities.[4]

While direct biological data for this compound is not extensively published, the structural similarity to known neuroactive compounds suggests its potential as a valuable tool for investigating neurological pathways.[3] This guide synthesizes available information on its chemical properties and provides a well-reasoned perspective on its potential synthesis and biological applications based on analogous structures.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological assays.

| Property | Value | Source |

| CAS Number | 1414960-64-7 | [5] |

| Molecular Formula | C₈H₉BrClNO | [5] |

| Molecular Weight | 250.52 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Chirality | (R)-enantiomer | [5] |

| Storage | Store in a dry, sealed place | [5] |

Structural Diagram:

Caption: Chemical structure of this compound.

Plausible Route for Enantioselective Synthesis

Hypothetical Synthetic Scheme:

Caption: Plausible synthetic workflow for the target compound.

Detailed Hypothetical Protocol:

-

Synthesis of 2-(4-Bromophenoxy)acrylaldehyde: To a solution of 4-bromophenol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, followed by the dropwise addition of acrolein. The reaction is monitored by TLC until completion. The product is then extracted and purified by column chromatography.

-

Enantioselective Intramolecular Aza-Michael Addition: The intermediate, 2-(4-bromophenoxy)acrylaldehyde, is reacted with a suitable nitrogen source (e.g., a protected amine like benzylamine) in the presence of a chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid). This key step induces the enantioselective cyclization to form the chiral 3-amino-2,3-dihydrobenzofuran core. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.[7]

-

Deprotection (if necessary) and Salt Formation: If a protecting group was used for the amine, it is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). The resulting free amine is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt. The solid product is collected by filtration and dried.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The splitting patterns and chemical shifts of the protons on the dihydrofuran ring are particularly diagnostic.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase is used to determine the chemical purity of the compound.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer, chiral HPLC is essential. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.

-

Material Safety Data Sheet (MSDS): An MSDS provides crucial information on the handling, storage, and safety precautions for the compound.

Postulated Biological Activity and Mechanism of Action

While direct experimental data for this compound is limited, its structural features allow for well-founded hypotheses regarding its potential biological activity, primarily as a modulator of neurotransmitter receptors.

Potential Targets:

-

Serotonin 5-HT1A Receptor: Structurally related 3-amino-3,4-dihydro-2H-1-benzopyrans have shown affinity for the 5-HT1A receptor, with the (R)-enantiomers often exhibiting higher potency.[3] The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[8]

-

Dopamine D2/D3 Receptors: The general scaffold of a phenyl ring linked to a heterocyclic amine is common in dopamine receptor ligands.[9][10] Modulation of these receptors is central to the treatment of psychosis and Parkinson's disease.

Structure-Activity Relationship (SAR) Insights:

-

The (R)-Stereocenter: The specific spatial arrangement of the amine group in the (R)-configuration is likely critical for optimal binding to a chiral receptor pocket.

-

The 5-Bromo Substituent: The bromine atom at the 5-position can influence the compound's lipophilicity, metabolic stability, and electronic properties. Halogen bonding is also a known interaction that can enhance binding affinity to protein targets.[4]

Hypothesized Signaling Pathway Involvement:

Should this compound act as a 5-HT1A receptor agonist, it would likely modulate the adenylyl cyclase signaling pathway.

Sources

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a synthetic molecule built upon the versatile 2,3-dihydrobenzofuran scaffold. This heterocyclic core is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. While direct, in-depth pharmacological data for this specific compound remains largely proprietary and situated within early-stage drug discovery programs, this guide synthesizes available information on structurally related analogs to postulate its likely mechanism of action. Drawing from patent literature and academic research on similar chemical entities, we will explore the potential molecular targets, downstream signaling implications, and the scientific rationale for its investigation in the context of neurological disorders. This document serves as a foundational resource for researchers aiming to elucidate the precise biological functions of this and related compounds.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a prominent structural motif found in numerous biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold have been investigated for a broad spectrum of therapeutic applications, including but not limited to, neurodegenerative diseases, inflammation, and cancer.

The subject of this guide, this compound, incorporates key functional groups that suggest a specific pharmacological profile. The amine group at the 3-position is a common feature in many centrally active compounds, capable of forming critical ionic and hydrogen bond interactions with protein targets. The bromine atom at the 5-position can significantly influence the compound's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity and selectivity for its target. The (R)-stereochemistry at the chiral center further underscores the potential for stereospecific interactions with its biological receptor.

Postulated Mechanism of Action: Insights from Analog Studies

Direct mechanistic studies on this compound are not extensively available in the public domain. However, by examining the pharmacological profiles of structurally similar compounds, we can construct a well-reasoned hypothesis regarding its potential mechanism of action. The evidence points towards a primary role as a modulator of neurotransmitter systems within the central nervous system (CNS).

Primary Target Hypothesis: Monoamine Transporter Inhibition

A compelling line of evidence suggests that this compound may function as an inhibitor of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This hypothesis is supported by studies on analogous benzofuran derivatives. For instance, R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] has been identified as a catecholaminergic and serotonergic activity enhancer that also acts as a norepinephrine and dopamine uptake inhibitor[1].

The structural similarity of the aminopropyl side chain in (-)-BPAP to the 3-amino group in our compound of interest suggests a potential for interaction with the same transporter proteins. Inhibition of NET and DAT would lead to an increase in the synaptic concentrations of norepinephrine and dopamine, respectively. Such a mechanism is the cornerstone of several therapeutic agents for conditions like depression, ADHD, and certain neurodegenerative disorders.

Potential Interaction with Serotonin Receptors

The benzofuran scaffold is also a known pharmacophore for serotonin receptors, particularly the 5-HT2A receptor. Hallucinogenic phenethylamines have been structurally modified to incorporate a 2,3-dihydrobenzofuran ring, resulting in potent 5-HT2A agonists. While the substitution pattern of this compound differs significantly from these hallucinogenic analogs, the potential for interaction with serotonin receptors cannot be discounted. Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, antagonist, or allosteric modulator.

Downstream Signaling Pathways

Should this compound act as a monoamine transporter inhibitor, its downstream effects would be mediated by the enhanced activation of adrenergic and dopaminergic receptors. This would trigger a cascade of intracellular signaling events, including the modulation of cyclic AMP (cAMP) levels, activation of protein kinase A (PKA) and other kinases, and regulation of gene expression through transcription factors like CREB.

The following diagram illustrates the hypothetical signaling pathway based on NET and DAT inhibition:

Caption: Postulated signaling pathway of this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the proposed mechanism of action, a series of in vitro and cellular assays are required. The following protocols provide a framework for characterizing the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS targets, including monoamine transporters and serotonin receptors.

Methodology:

-

Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), human serotonin transporter (hSERT), and various human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C).

-

Assay Conditions:

-

For Transporters: Use specific radioligands such as [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT, and [³H]citalopram for hSERT.

-

For 5-HT Receptors: Use specific radioligands such as [³H]ketanserin for 5-HT2A.

-

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently determine the Ki (inhibition constant) values using the Cheng-Prusoff equation.

Functional Neurotransmitter Uptake Assays

Objective: To assess the functional inhibitory activity of the compound on monoamine transporters.

Methodology:

-

Cell Culture: Use cell lines stably expressing hNET, hDAT, or hSERT.

-

Pre-incubation: Treat the cells with varying concentrations of this compound.

-

Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) to initiate uptake.

-

Uptake Termination: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Detection: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ values for the inhibition of neurotransmitter uptake.

The following diagram outlines the experimental workflow for these assays:

Caption: Workflow for in vitro characterization of the target compound.

Structure-Activity Relationships (SAR)

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. While a comprehensive SAR study for this specific compound is not available, general trends can be inferred from the literature.

-

Amine at Position 3: The presence of a primary or secondary amine at this position is often crucial for interaction with aminergic G-protein coupled receptors (GPCRs) and transporters.

-

Halogen at Position 5: Halogen substitution, particularly with bromine or chlorine, can enhance binding affinity through favorable electronic interactions and by influencing the overall lipophilicity of the molecule.

-

Stereochemistry: The (R)-configuration at the 3-position likely confers stereospecificity in binding to its biological target, which is a hallmark of many successful drugs.

Therapeutic Potential and Future Directions

Based on the postulated mechanism of action as a monoamine transporter inhibitor, this compound holds potential for the treatment of various neurological and psychiatric disorders. Patent literature suggests that related benzofuran derivatives are being explored for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential anti-inflammatory properties of the 2,3-dihydrobenzofuran scaffold could also be beneficial in these conditions, where neuroinflammation is a key pathological feature.

Future research should focus on:

-

Definitive Target Identification: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to isolate and identify the primary binding protein(s).

-

In Vivo Pharmacological Profiling: Assessing the compound's effects on neurotransmitter levels in different brain regions using microdialysis in animal models.

-

Behavioral Pharmacology: Evaluating the compound's efficacy in animal models of depression, anxiety, and cognitive impairment.

-

Pharmacokinetics and Safety: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its off-target effects and overall safety profile.

Conclusion

This compound is a promising research compound with a high likelihood of acting as a modulator of monoamine neurotransmitter systems. While direct experimental evidence is currently limited, a strong scientific rationale exists for its investigation as a potential therapeutic agent for CNS disorders. The in-depth characterization of its mechanism of action through the experimental approaches outlined in this guide will be critical in unlocking its full therapeutic potential.

References

-

Soyaku, F., et al. (2003). Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. European Journal of Pharmacology. [Link][1]

- Google Patents. (2017).

- Google Patents. (2010).

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link][2]

-

LINS, A. P., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. [Link][3][4]

Sources

- 1. Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

- 4. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of halogenated 2,3-dihydro-benzofuran-3-ylamine derivatives

An In-depth Technical Guide on the Biological Activity of Halogenated 2,3-Dihydro-benzofuran-3-ylamine Derivatives

Executive Summary

The 2,3-dihydrobenzofuran core is a privileged heterocyclic structure, serving as a foundational scaffold in numerous bioactive molecules and natural products.[1] Its chemical stability and versatile nature make it a prime candidate for medicinal chemistry exploration.[1] This guide focuses on a specific, highly functionalized subset: halogenated 2,3-dihydro-benzofuran-3-ylamine derivatives. The strategic introduction of a 3-ylamine moiety and the deliberate placement of halogen atoms (F, Cl, Br, I) on the benzofuran ring system are critical modifications that significantly modulate the pharmacological profile of these compounds. Halogenation, in particular, enhances properties such as lipophilicity and metabolic stability, and can introduce specific, high-affinity interactions like halogen bonding, which can profoundly increase binding affinity to biological targets.[2] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key biological activities of this compound class, with a focus on their potential in treating disorders of the central nervous system (CNS), microbial infections, and cancer.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Drug Discovery

The fusion of a benzene ring with a saturated furan ring confers a rigid, three-dimensional structure that is advantageous for specific receptor binding.[1] This core is found in natural products and has been extensively utilized by medicinal chemists to develop novel therapeutic agents for a wide range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[2]

The Crucial Role of the 3-Amine Moiety

The introduction of an amine group at the C-3 position provides a basic center that is often protonated under physiological conditions. This feature is instrumental for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Furthermore, the amine can act as a hydrogen bond donor, adding another layer of specific interaction potential and influencing the molecule's solubility and transport characteristics.

Halogenation: A Tool for Potency and Specificity Enhancement

The addition of halogens to the benzofuran scaffold is a well-established strategy for enhancing biological activity.[2] This is attributed to several factors:

-

Lipophilicity Modulation : Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier.

-

Metabolic Blocking : Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life.

-

Halogen Bonding : This is a non-covalent interaction where the electrophilic region on a halogen atom interacts favorably with a nucleophilic site (e.g., a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) on a biological target.[2] This interaction can significantly improve binding affinity and selectivity.[2] SAR studies consistently show that the position and nature of the halogen are critical determinants of biological activity.[2]

Synthetic Strategies and Methodologies

The synthesis of halogenated 2,3-dihydro-benzofuran-3-ylamine derivatives typically involves a multi-step process beginning with the construction of the core dihydrobenzofuran ring, followed by functionalization. Modern synthetic methods, such as palladium-catalyzed reactions, have enabled efficient and stereoselective access to these scaffolds.[3][4]

General Synthetic Workflow

A representative synthetic approach involves the cyclization of a suitably substituted phenol to form the dihydrobenzofuran ring, followed by introduction of the amine and halogen functionalities. The causality behind this stepwise approach is to build the stable core first before introducing more reactive or directing groups.

Caption: General synthetic workflow for target compounds.

Detailed Protocol: Synthesis of a Representative Halogenated Derivative

This protocol describes a plausible synthesis for a model compound, 5-Bromo-2,3-dihydro-benzofuran-3-ylamine.

Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one

-

To a solution of 4-bromophenol (1 eq.) in acetone, add potassium carbonate (2.5 eq.) and chloroacetone (1.2 eq.).

-

Reflux the mixture for 24 hours. The use of a weak base like potassium carbonate is crucial to deprotonate the phenol without causing unwanted side reactions.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

The crude intermediate is then treated with a strong acid, such as polyphosphoric acid, and heated to 100°C for 2-3 hours to promote intramolecular Friedel-Crafts acylation, yielding the cyclized ketone.

-

Pour the reaction mixture onto ice water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.

Step 2: Reductive Amination to 5-Bromo-2,3-dihydro-benzofuran-3-ylamine

-

Dissolve the 5-Bromo-2,3-dihydrobenzofuran-3-one (1 eq.) in methanol.

-

Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.). Sodium cyanoborohydride is a mild reducing agent chosen because it selectively reduces the imine formed in situ without reducing the ketone starting material.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with water and adjust the pH to basic (pH > 10) with NaOH.

-

Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate to yield the final amine product.

-

Purify via column chromatography.

Key Biological Activities and Structure-Activity Relationships (SAR)

This class of compounds exhibits a diverse range of biological activities, primarily centered on CNS disorders, microbial infections, and cancer.

Central Nervous System (CNS) Activity

The rigid scaffold and the presence of a basic amine make these derivatives well-suited for interacting with CNS targets like ion channels and neurotransmitter transporters.[5]

3.1.1 Anticonvulsant Properties Several benzofuran derivatives have shown potent anticonvulsant activity in preclinical models.[6][7] One study identified N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide as a highly active compound in both the maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests.[6] The presence of a halogen (fluorine) on the phenylpiperazine ring was critical for this high potency. The proposed mechanism often involves the modulation of GABAergic and glutamatergic neurotransmission.[5]

3.1.2 Antidepressant Potential The structural similarity of some derivatives to known serotonin reuptake inhibitors has prompted investigation into their antidepressant effects. Studies on isobenzofuran-1(3H)-one derivatives, which share a related core, demonstrated that these compounds can inhibit serotonin reuptake.[8] The lead compound in that study significantly improved depression-like behavior in mice by increasing serotonin levels in the cortex.[8] The amine functionality is key for interacting with the serotonin transporter (SERT), while halogenation can enhance binding affinity and selectivity. The forced swimming test (FST) is a standard preclinical model used to evaluate antidepressant potential.[9][10]

3.1.3 Hypothetical Mechanism of CNS Action

Caption: Inhibition of serotonin reuptake by a derivative.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity.[11][12][13] The introduction of halogens can significantly enhance this activity. One study on 3-benzofurancarboxylic acid derivatives found that while unsubstituted esters were inactive, derivatives with two halogen substitutions on an acetyl group were active against Gram-positive cocci.[14] Furthermore, derivatives containing a halogen on the aromatic ring also showed antifungal activity against Candida strains.[14] This suggests that the number and location of halogens are critical for antimicrobial efficacy.

Anticancer and Cytotoxic Potential

Halogenation has been consistently shown to increase the anticancer activity of benzofuran derivatives.[2] This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that improve binding affinity to biological targets.[2] The position of the halogen is a critical determinant of its activity; for instance, a bromine atom at the 3-position of a benzofuran ring conferred remarkable cytotoxic activity against leukemia cells with an IC50 value as low as 0.1 μM.[2]

Experimental Protocols for Biological Evaluation

The evaluation of these compounds requires a cascade of standardized, validated assays.[15][16] The initial step is typically an in vitro screen to identify "hits," followed by more complex cellular and in vivo models.[15]

Biological Screening Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anticonvulsant, and anti-inflammatory activities of some new benzofuran-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accio.github.io [accio.github.io]

The Benzofuran Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Status of Benzofuran in Drug Design

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, holds a position of prominence in the field of medicinal chemistry.[1][2] This "privileged scaffold" is a recurring motif in a multitude of natural products and synthetically derived therapeutic agents, owing to its versatile chemical reactivity and its ability to interact with a wide array of biological targets.[3][4] First isolated and synthesized in the late 19th century, the benzofuran core has since been elaborated into a vast library of derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][5] This guide provides a comprehensive technical overview of the pivotal role of the benzofuran scaffold in contemporary drug discovery, delving into its synthesis, diverse biological activities, and mechanisms of action, with a focus on providing actionable insights for researchers and drug development professionals.

Synthetic Strategies: Constructing the Benzofuran Core

The therapeutic potential of benzofuran derivatives is intrinsically linked to the synthetic methodologies available for their construction and diversification. A range of efficient and versatile synthetic routes have been developed, with palladium-catalyzed cross-coupling reactions and intramolecular cyclizations being among the most powerful and widely adopted strategies.[1][6][7][8]

Palladium-Catalyzed Synthesis of Benzofurans

Palladium catalysis has revolutionized the synthesis of substituted benzofurans, offering high yields, broad functional group tolerance, and a high degree of control over substitution patterns.[1][9] A prominent example is the palladium-catalyzed heteroannulation of o-iodophenols with acetylenic compounds.[10]

This one-pot procedure is a robust method for the synthesis of 2-substituted benzofurans.

-

Reaction Setup: To a solution of an ortho-iodophenol (1.0 equivalent) in a suitable solvent such as triethylamine, add a terminal alkyne (1.2 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.04 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

The proposed mechanism for this transformation involves an initial Sonogashira coupling between the o-iodophenol and the terminal alkyne, followed by an intramolecular 5-exo-dig cyclization to form the benzofuran ring.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the benzofuran nucleus. These methods often involve the formation of a key ether linkage followed by a ring-closing reaction.

Caption: Workflow for the synthesis of benzofurans via O-allylation, Claisen rearrangement, and ring-closing metathesis.

The Pharmacological Spectrum of Benzofuran Derivatives

The benzofuran scaffold is a versatile pharmacophore, giving rise to derivatives with a wide range of biological activities. This section will explore some of the most significant therapeutic areas where benzofurans have made a substantial impact.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a variety of human cancer cell lines.[11] Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction.[12][11]

A significant number of anticancer benzofuran derivatives exert their effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[13][14][15] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

Caption: Mechanism of action of benzofuran derivatives as tubulin polymerization inhibitors.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16] Several benzofuran derivatives have been developed as potent inhibitors of various protein kinases, including VEGFR-2, mTOR, and GSK-3β, thereby interfering with tumor growth, proliferation, and survival.[11][17][18][19]

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Benzofuran | Bromomethyl derivative | K562 (Leukemia) | 5 | [12] |

| Halogenated Benzofuran | Bromomethyl derivative | HL60 (Leukemia) | 0.1 | [12] |

| Benzofuran-Chalcone Hybrid | Compound 33d | A-549 (Lung) | 2.74 | [11] |

| Benzofuran-Chalcone Hybrid | Compound 33d | MCF-7 (Breast) | 3.22 | [11] |

| 3-Amidobenzofuran | Derivative 6g | MDA-MB-231 (Breast) | 3.01 | [14] |

| 3-Amidobenzofuran | Derivative 6g | HCT-116 (Colon) | 5.20 | [14] |

| Oxindole-Benzofuran Hybrid | Compound 22d | MCF-7 (Breast) | 3.41 | [11] |

| Oxindole-Benzofuran Hybrid | Compound 22f | MCF-7 (Breast) | 2.27 | [11] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[20][21]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran Ketoxime | Staphylococcus aureus | 0.039 | [20] |

| Benzofuran Ketoxime | Candida albicans | 0.625-2.5 | [20] |

| 6-Hydroxybenzofuran derivative | Various bacterial strains | 0.78-3.12 | [20] |

| Benzofuran analog | Escherichia coli | 0.39-3.12 | [21] |

| Benzofuran analog | Staphylococcus aureus | 0.39-3.12 | [21] |

| Benzofuran analog | Methicillin-resistant S. aureus | 0.39-3.12 | [21] |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the benzofuran derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The multifactorial nature of AD has prompted the exploration of multi-target-directed ligands. Benzofuran derivatives have shown promise in this area by targeting several key pathological pathways in AD.[22][23][24]

Benzofuran-based compounds have been shown to:

-

Inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in the brains of AD patients.[23][24]

-

Inhibit β-amyloid (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of AD. Certain benzofuran derivatives can interfere with the aggregation of Aβ peptides.[22]

-

Exhibit Antioxidant Properties: Oxidative stress is implicated in the pathogenesis of AD. The benzofuran scaffold can contribute to the antioxidant activity of its derivatives.[25]

Caption: Multi-target approach of benzofuran derivatives in Alzheimer's disease.

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural features and synthetic tractability have enabled the development of a diverse range of compounds with significant therapeutic potential across multiple disease areas. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the discovery of new and improved benzofuran-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this remarkable heterocyclic scaffold. The integration of computational drug design and high-throughput screening will further accelerate the identification of potent and selective benzofuran derivatives, paving the way for the next generation of innovative medicines.

References

-

Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

-

Al-Warhi, T., Elkaeed, E. B., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]

-

Various Authors. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Semantic Scholar. [Link]

-

Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Kamal, A., Subba Reddy, N. V., Lakshma Nayak, V., Saidi Reddy, V., Prasad, B., Nimbarte, V. D., Srinivasulu, V., Vishnuvardhan, M. V. P. S., Suresh Reddy, C. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 169-182. [Link]

-

Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879–894. [Link]

-

Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

-

Borah, P. P., & Ali, M. A. (2020). Palladium-catalyzed benzofuran and indole synthesis by multiple C-H functionalizations. RSC Advances, 10(52), 31235-31256. [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096–11120. [Link]

-

Mushtaq, A., Zahoor, A. F., Kamal, S., & Mojzych, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Mushtaq, A., Zahoor, A. F., Kamal, S., & Mojzych, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discovery today, 27(10), 2686–2693. [Link]

-

Salomé, C., Diez-Cecilia, E., Hebraud, P., Schmitt, M., Bihel, F., & Desaubry, L. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 82, 539–546. [Link]

-

Zhang, Y., Chen, Y., Liu, Y., Zhang, Y., Narsing Rao, M., & Li, E. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules (Basel, Switzerland), 28(13), 5101. [Link]

-

López-Lázaro, M. (2022). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

-

Vitanza, L., Amato, E., & Maccari, G. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 11(11), 2806. [Link]

-

Arcadi, A., Cacchi, S., & Fabrizi, G. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (19), 2815-2820. [Link]

-

Sahu, R., Shah, K., Misbah, A., Paliwal, D., Sharma, N., & Rani, T. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian journal of pharmaceutical sciences, 85(6), 1539–1550. [Link]

-

Rao, J., Chen, X., Li, Y., Huang, W., & Zhao, P. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. [Link]

-

López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094-1107. [Link]

-

Choi, H. J., Lee, J. H., & Lee, H. S. (2010). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Archives of pharmacal research, 33(1), 31–36. [Link]

-

González-Ramírez, J. E., González-Maya, L., & Mata, R. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in chemistry, 8, 598. [Link]

-

Various Authors. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Piotrowska-Kempisty, H., & Gulewicz-Kempisty, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1563. [Link]

-

Sahu, R., Shah, K., Misbah, A., Paliwal, D., Sharma, N., & Rani, T. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian journal of pharmaceutical sciences, 85(6), 1539–1550. [Link]

-

Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Garrod, L. P., & Waterworth, P. M. (1962). New Method for Antibiotic Susceptibility Testing. Journal of clinical pathology, 15(3), 203–206. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

-

Al-Ostath, A. I., El-Sayed, M. A., & Al-Amri, J. F. (2023). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

-

Various Authors. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

-

Eldehna, W. M., Almahli, H., Al-Warhi, T., & Abdel-Aziz, H. A. (2022). Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities as well as compounds 2–12 designed herein. ResearchGate. [Link]

-

da Silva, R. S. B., de Oliveira, G. L., & Sari, M. H. M. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. International journal of molecular sciences, 25(10), 5275. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096–11120. [Link]

-

Yun, H., Chen, Z., & Zhang, J. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1272–1281. [Link]

-

Medina-Franco, J. L., & Chavez-Hernandez, A. L. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (Basel, Switzerland), 27(23), 8527. [Link]

-

Various Authors. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

Sources

- 1. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]